diethyl(3-isocyanopropyl)amine

Description

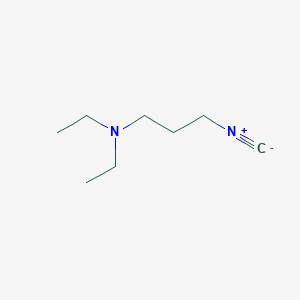

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-isocyanopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-10(5-2)8-6-7-9-3/h4-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSDQXSEEDJINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Diethyl 3 Isocyanopropyl Amine

Established and Novel Synthetic Pathways for Diethyl(3-isocyanopropyl)amine

The generation of this compound is primarily achieved through the dehydration of its corresponding formamide (B127407) precursor. This represents the most established and widely documented route. Alternative strategies, while less common, provide different approaches to the target molecule.

The most prevalent method for synthesizing aliphatic isocyanides, including this compound, is the dehydration of the corresponding N-substituted formamide. The precursor for this reaction is N-[3-(diethylamino)propyl]formamide. This transformation is typically accomplished using a variety of dehydrating agents.

Commonly employed reagents for this purpose include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (e.g., triphosgene), and p-toluenesulfonyl chloride (p-TsCl). rsc.orgresearchgate.net The reaction using phosphorus oxychloride in the presence of a base like triethylamine (B128534) is a well-established and efficient protocol. nih.govmdpi.com Specifically for this compound, a documented synthesis involves the treatment of N-[3-(diethylamino)propyl]formamide with phosphorus oxychloride in dichloromethane (B109758) (CH₂Cl₂) with triethylamine as the base. rug.nlrsc.org The reaction is typically performed at a reduced temperature (0 °C) and is known to proceed rapidly, often within minutes. nih.govmdpi.comrsc.org

Another effective dehydrating agent is p-toluenesulfonyl chloride (p-TsCl), which is considered a greener and less toxic alternative to phosphorus-based reagents and phosgene derivatives, especially for non-sterically hindered aliphatic formamides. rsc.org

While the dehydration of formamides is the principal pathway, other synthetic strategies can be envisaged. The synthesis of the crucial formamide precursor, N-[3-(diethylamino)propyl]formamide, itself begins with the corresponding primary amine, 3-(diethylamino)propan-1-amine, which is then formylated.

An alternative, though less detailed in the literature, involves the reaction of diethylamine (B46881) with 3-chloropropyl isocyanate. However, this pathway targets an isocyanate adduct rather than directly forming the isocyanide, suggesting a potential misinterpretation or a multi-step process not fully elaborated. The standard method for isocyanide synthesis remains the formylation of a primary amine followed by dehydration. google.com Therefore, the synthesis of the precursor amine, 3-(diethylamino)propan-1-amine, often via nucleophilic substitution between diethylamine and a 3-halopropylamine derivative, is a key preliminary step.

Table 1: Comparison of Synthetic Routes for this compound

| Route | Precursor(s) | Key Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Formamide Dehydration | N-[3-(diethylamino)propyl]formamide | Phosphorus oxychloride (POCl₃), Triethylamine (NEt₃) | Dichloromethane (CH₂Cl₂), 0 °C, 5-10 min | 46% - 72% | rug.nl, rsc.org |

| Nucleophilic Substitution | Diethylamine, 3-Chloropropyl isocyanate | Toluene | Elevated temperature | Not specified |

Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters, particularly in the formamide dehydration step. Key variables include the choice of dehydrating agent, solvent, base, and temperature.

The use of phosphorus oxychloride (POCl₃) with triethylamine has been optimized to be a highly efficient and rapid process. nih.govmdpi.com Conducting the reaction at 0 °C minimizes side reactions and degradation of the product. nih.govmdpi.com A significant finding is that triethylamine can serve as both the base and the solvent, eliminating the need for chlorinated solvents like dichloromethane and simplifying the process. researchgate.netnih.gov This solvent-free, or co-solvent-free, approach leads to high to excellent yields (often nearly quantitative) and high purity of the resulting isocyanide in a very short reaction time (under 5 minutes). nih.govmdpi.com

Comparative studies of dehydrating agents have shown that for aliphatic N-formamides, p-toluenesulfonyl chloride (p-TsCl) can be a superior reagent to POCl₃ in certain contexts. rsc.org It is less toxic, cheaper, and often results in a simplified reaction protocol and work-up, achieving yields up to 98% for some aliphatic isocyanides. rsc.org The choice of reagent is therefore a critical optimization parameter that balances cost, efficiency, safety, and waste generation. rsc.org

Table 2: Optimization of Dehydrating Agents for Aliphatic Isocyanide Synthesis

| Dehydrating Agent | Typical Substrate | Advantages | Disadvantages | Reported Yields | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Aliphatic & Aromatic Formamides | Fast reaction times (<5 min), High yields, Can be used with NEt₃ as solvent | More toxic than p-TsCl, Generates phosphate (B84403) waste | High to quantitative | nih.gov, mdpi.com |

| p-Toluenesulfonyl Chloride (p-TsCl) | Non-sterically demanding Aliphatic Formamides | Low toxicity, Low cost, Simplified work-up, Low E-factor | May be less effective for sterically hindered substrates | Up to 98% | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Aromatic Formamides | Less toxic than phosgene | Requires solvent (CH₂Cl₂), Generates phosphine (B1218219) oxide waste | Up to 90% | mdpi.com |

Principles of Sustainable Chemistry in the Preparation of this compound

The synthesis of isocyanides has traditionally involved toxic reagents and generated significant waste, prompting research into more sustainable methods. mdpi.comgotriple.eu The preparation of this compound can benefit from these "green chemistry" approaches.

A key principle is the reduction of waste, often measured by the E-factor (environmental factor), which is the mass ratio of waste to desired product. rsc.org The use of p-TsCl as a dehydrating agent offers a significantly lower E-factor compared to syntheses using POCl₃ or phosgene derivatives. rsc.org Furthermore, the optimized POCl₃/triethylamine protocol, where triethylamine acts as the solvent, is considered significantly more environmentally friendly than prior methods by minimizing solvent waste. nih.govmdpi.com

The use of milder reaction conditions and safer reagents is another cornerstone of green chemistry. The move away from highly toxic and hazardous reagents like phosgene is a critical improvement. rsc.org Modern protocols that operate at 0 °C and are complete within minutes also contribute to energy efficiency. nih.govmdpi.com Looking forward, research projects like "SusIsocyanide" aim to develop even more sustainable routes by combining biobased feedstocks with technologies like visible-light photoredox catalysis and flow chemistry, which can lead to an automatic, low-waste synthesis without toxic reagents. gotriple.eu The use of water as a green solvent is also being explored for isocyanide-based multicomponent reactions, which can accelerate reaction rates and simplify purification processes. acs.org

Scalability and Industrial Relevance of this compound Synthesis

The industrial production of this compound and related isocyanides presents challenges of scalability, safety, and cost-effectiveness. Traditional synthetic methods have often hindered large-scale preparation. gotriple.eu However, modern, efficient protocols are improving industrial viability.

Procedures for the synthesis of isocyanides using the POCl₃/triethylamine method have been successfully scaled from the 0.2 mmol to the 1.0 mmol scale and beyond, with scale-up batches of 100 mmol and 500 mmol being reported for analogous compounds. rsc.org This demonstrates the laboratory-scale robustness of the method. For industrial-scale production, continuous flow reactors offer a promising technology. gotriple.eu Flow chemistry allows for precise control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can improve yield and efficiency. gotriple.eu

The commercial availability of related diisocyanides like 1,4-bis(3-isocyanopropyl)piperazine, which is used as a scavenger for ruthenium catalysts in industrial olefin metathesis reactions, indicates that there is an industrial demand and capability for producing complex isocyanides. semanticscholar.orgacs.orgacs.org The purification of the final product on a large scale is also a critical consideration, requiring efficient methods to remove residual reagents and byproducts to meet industrial purity standards. acs.orgacs.org

Chemical Reactivity and Mechanistic Investigations of Diethyl 3 Isocyanopropyl Amine

Reactivity Profiles of the Isocyanide Moiety in Diethyl(3-isocyanopropyl)amine

The isocyanide functional group is renowned for its unique electronic structure and its ability to undergo a variety of addition and insertion reactions, making it a valuable C1 synthon in organic synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Isocyanides are classic components in some of the most powerful MCRs.

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govnih.govacs.orgmdpi.com The mechanism is generally believed to proceed through the formation of a hydrogen-bonded intermediate between the carbonyl and the carboxylic acid, which is then attacked by the nucleophilic isocyanide. mdpi.com This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product. nih.gov this compound can readily serve as the isocyanide component in this transformation.

The Ugi four-component reaction (U-4CR) is an even more powerful extension, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.orgvu.nlnih.gov The reaction typically begins with the formation of an imine from the amine and carbonyl compound. nih.govacs.org Protonation of the imine forms an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. rsc.orgacs.org This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product. rsc.orgnih.gov In this context, this compound would act as the isocyanide source, while its tertiary amine moiety remains a spectator unless it influences the reaction environment through its basicity.

Table 1: Comparison of Passerini and Ugi Reactions

| Feature | Passerini Reaction | Ugi Reaction |

| Number of Components | Three nih.gov | Four nih.gov |

| Reactants | Carbonyl, Carboxylic Acid, Isocyanide nih.govresearchgate.net | Carbonyl, Amine, Carboxylic Acid, Isocyanide rsc.orgnih.gov |

| Key Intermediate | Nitrilium ion trapped by carboxylate mdpi.com | Nitrilium ion from isocyanide addition to an iminium ion rsc.orgacs.org |

| Product | α-Acyloxy Carboxamide nih.gov | α-Acylamino Amide vu.nl |

The isocyanide group can participate in cycloaddition reactions, acting as a one-carbon component. A prominent example is the Groebke-Blackburn-Bienaymé reaction , a [4+1] cycloaddition. nih.govacs.org This reaction involves an azine or azole-derived imine and an isocyanide to produce 3-amino-substituted fused imidazoles. The mechanism involves the formation of a nitrilium intermediate which is then trapped by an intramolecular nucleophilic attack from the heterocyclic nitrogen atom. acs.org

Isocyanides can also undergo [3+2] cycloadditions with various 1,3-dipoles like azides, nitrones, and azomethine ylides to form five-membered heterocycles. For instance, the reaction of an isocyanide with an azide (B81097) can yield tetrazoles, often through a metal-catalyzed process or by reaction with a silyl (B83357) azide. The specific reactivity of this compound in these cycloadditions would depend on the reaction partners and conditions, offering pathways to complex heterocyclic structures bearing a diethylaminopropyl substituent.

Table 2: Examples of Isocyanide Cycloaddition Reactions

| Reaction Type | Reactants | Product Type |

| [4+1] Cycloaddition | Aldehyde, Aminobenzimidazole, Isocyanide | Imidazo[1,2-a]benzimidazol-2-amine derivative nih.govacs.org |

| [3+2] Cycloaddition | Isocyanide, Azide | Tetrazole derivative |

| [3+2] Cycloaddition | Isocyanide, Nitrone | Oxazoline or Imidazoline derivative |

| [3+2] Cycloaddition | Isocyanide, Maleimide | Bicyclic α-iminophosphonate |

Isocyanides are well-known for their ability to insert into metal-carbon and metal-heteroatom bonds, a process extensively utilized in transition-metal catalysis. nih.gov This reactivity is often described as a 1,1-migratory insertion. researchgate.net In a typical palladium-catalyzed cycle, for example, an aryl halide undergoes oxidative addition to a Pd(0) center to form an aryl-palladium(II) complex. The isocyanide then inserts into the Pd-C bond to generate an imidoyl-palladium intermediate. nih.gov This intermediate can then be trapped by various nucleophiles or participate in further cross-coupling reactions to yield a diverse range of products, including imines, amides, and ketones. nih.govnih.gov

The reaction of this compound in such metal-catalyzed processes would lead to the formation of products where the isocyanide carbon and nitrogen atoms are incorporated into the final structure. The reaction can be controlled to achieve single or even double insertions of the isocyanide moiety. nih.gov

Reactivity of the Tertiary Amine Moiety in this compound

The diethylamino group is a classic tertiary amine, characterized by the lone pair of electrons on the nitrogen atom, which dictates its chemical behavior.

Like most simple alkyl amines, the tertiary amine in this compound is a Brønsted-Lowry and Lewis base. The nitrogen's lone pair can accept a proton from an acid, forming a quaternary ammonium (B1175870) salt. This basicity can influence reaction conditions, potentially neutralizing acidic byproducts or acting as an internal acid scavenger.

Furthermore, the lone pair makes the amine a potent nucleophile, capable of attacking electron-deficient centers. Tertiary amines can react with alkyl halides to form quaternary ammonium salts, and with acyl chlorides or anhydrides to form acylammonium ions, which are highly reactive acylating agents. The nucleophilicity of amines generally increases with alkyl substitution (primary < secondary < tertiary), although steric hindrance can sometimes temper this trend. In the case of this compound, the tertiary amine is readily available for nucleophilic attack on a variety of electrophiles.

The presence of both an isocyanide and a tertiary amine within the same molecule separated by a flexible propyl linker creates opportunities for unique, synergistic reactivity. While no specific studies on this compound's cooperative effects are prominent, several mechanistic possibilities can be proposed based on the known reactivity of each group.

Intramolecular Catalysis: The tertiary amine can act as an internal base or nucleophilic catalyst for reactions at the isocyanide center. For example, in a multicomponent reaction, the amine could facilitate the initial proton transfer steps or promote the formation of key intermediates. This is analogous to how bifunctional catalysts operate, where one functional group assists a transformation occurring at another.

Chelation and Ligand Effects: In transition-metal-catalyzed reactions, the molecule can act as a bidentate ligand. The "hard" amine and "soft" isocyanide donor atoms can coordinate simultaneously to a metal center. This chelation can stabilize catalytic intermediates, influence the stereochemistry of the reaction, and alter the electronic properties of the metal, thereby tuning its catalytic activity in processes like insertion or cross-coupling reactions.

Frustrated Lewis Pair (FLP) Behavior: Although typically involving sterically hindered Lewis acids and bases, the potential for intramolecular FLP-type reactivity exists. The amine (Lewis base) and the isocyanide (which can coordinate to a metal, rendering it a Lewis acidic site) could cooperate to activate small molecules. More directly, the amine could interact with a Lewis acid, while the isocyanide on the other end of the molecule interacts with a substrate, leading to novel reaction pathways. nih.gov

The interplay between the two functional groups makes this compound a highly interesting building block for complex molecule synthesis and a potential candidate for the design of novel ligands and catalysts.

Mechanistic Elucidation of Reactions Involving this compound

The dual functionality of this compound, comprising a nucleophilic tertiary amine and an electrophilic isocyanide carbon, dictates its diverse reactivity. Mechanistic investigations are key to understanding the interplay between these two groups and their participation in various chemical transformations.

Advanced Spectroscopic Probes for Reaction Intermediates and Transition States

The direct observation of transient species such as reaction intermediates and the characterization of transition states are paramount for a thorough mechanistic understanding. While specific spectroscopic studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—tertiary amines and isocyanides—has been investigated in other molecular contexts using a variety of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for tracking the progress of reactions involving this compound. Changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atom and the isocyanide group can provide evidence for the formation of intermediates. For instance, in reactions where the tertiary amine acts as a catalyst or a nucleophile, shifts in the signals of the ethyl groups would be expected. Similarly, the characteristic ¹³C signal of the isocyanide carbon would be significantly altered upon its reaction. Advanced NMR techniques, such as in-situ or rapid-injection NMR, could potentially be employed to detect and characterize short-lived intermediates.

Infrared (IR) Spectroscopy: The isocyanide functional group has a strong and sharp absorption band in the IR spectrum, typically in the range of 2150-2115 cm⁻¹. This distinct peak serves as an excellent probe for monitoring reactions involving the isocyanide moiety. The disappearance of this band or the appearance of new bands corresponding to the product (e.g., a C=N stretch in an imine or a carbonyl stretch in an amide after hydrolysis) can be followed in real-time using techniques like in-situ FTIR spectroscopy to gain insights into reaction kinetics and mechanism.

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry are invaluable for detecting charged intermediates in reaction mixtures. In reactions catalyzed by the tertiary amine of this compound, for example, it might be possible to observe the corresponding ammonium intermediates.

Computational Chemistry: In the absence of direct experimental observation, computational methods such as Density Functional Theory (DFT) have become indispensable for predicting the structures and energies of transition states and intermediates. Such calculations can help to elucidate reaction pathways and rationalize experimental observations. For instance, DFT calculations could be used to model the transition state of the [4+1] cycloaddition reaction between the isocyanide group of this compound and a tetrazine, a reaction of significant interest in bioorthogonal chemistry. researchgate.netnih.gov

Kinetic Studies and Reaction Rate Determination in this compound Chemistry

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as reactant concentrations, temperature, and the solvent environment. This data is essential for elucidating reaction mechanisms and optimizing reaction conditions. While specific kinetic data for reactions of this compound is scarce, the general kinetic behavior of its functional groups is well-established.

Reactions of the Isocyanide Group: The isocyanide group can participate in various reactions, including cycloadditions and insertions. A notable example is the bioorthogonal reaction with tetrazines, which proceeds via a [4+1] cycloaddition mechanism. researchgate.netnih.gov Studies on similar isocyanide-containing compounds have shown that these reactions are typically very fast, often exhibiting second-order kinetics. nih.gov The rate of such reactions would be dependent on the concentrations of both the isocyanide and the tetrazine. The reaction rate can be determined by monitoring the disappearance of a reactant or the appearance of a product over time using spectroscopic methods like UV-Vis or fluorescence spectroscopy, particularly if one of the species is chromophoric or fluorogenic.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Tetrazine

| Experiment | [this compound] (M) | [Tetrazine] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.2 x 10⁻³ |

| 2 | 0.02 | 0.01 | 2.4 x 10⁻³ |

| 3 | 0.01 | 0.02 | 2.4 x 10⁻³ |

Role of the Tertiary Amine in Catalysis: The tertiary amine moiety in this compound can function as a base or a nucleophilic catalyst. For instance, in reactions of isocyanates with alcohols or thiols, tertiary amines are known to act as catalysts. researchgate.net The kinetics of such catalyzed reactions are often complex, potentially involving the formation of a reactive complex between the tertiary amine and one of the reactants. The reaction rate would be expected to depend on the concentration of the tertiary amine catalyst. researchgate.net

Influence of Solvent: The solvent can have a significant impact on reaction rates. For reactions involving the formation of charged intermediates or transition states, polar solvents are generally expected to increase the reaction rate by stabilizing these species. researchgate.net

Coordination Chemistry and Ligand Design with Diethyl 3 Isocyanopropyl Amine

Synthesis and Structural Characterization of Metal Complexes Featuring Diethyl(3-isocyanopropyl)amine

Monometallic and Polymetallic Architectures

The dual-donor nature of this compound allows for the construction of both simple monometallic complexes and more intricate polymetallic structures. In a monometallic complex, one or more ligand molecules coordinate to a single metal center. The specific geometry—such as tetrahedral, square planar, or octahedral—is dictated by the coordination number and the electronic preferences of the metal ion. libretexts.org

The ligand's propyl chain provides sufficient flexibility to act as a bridging ligand between two or more metal centers, leading to the formation of polymetallic architectures. These can include discrete dinuclear or polynuclear clusters, or one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. diva-portal.org For instance, the amine group could coordinate to one metal ion while the isocyanide group binds to another, creating a chain-like structure. The formation of such bimetallic or polymetallic systems is of considerable interest for developing materials with unique magnetic or catalytic properties. nih.govdiva-portal.org

Diverse Coordination Modes of the Isocyanide and Amine Donor Sites

This compound possesses two distinct donor sites: the nitrogen atom of the tertiary amine and the carbon atom of the isocyanide group. This duality allows for several coordination modes, the prevalence of which depends on factors like the metal ion's size, its Lewis acidity, and the steric profile of other co-ligands. nih.gov

Potential Coordination Modes of this compound:

| Coordination Mode | Description | Donor Atoms | Potential Structural Features |

| Monodentate (Isocyanide) | The ligand binds to the metal center exclusively through the isocyanide carbon. This is a common mode for isocyanide ligands, which are excellent σ-donors. | C (Isocyanide) | The flexible amine-containing chain remains pendant and non-coordinating. |

| Monodentate (Amine) | The ligand coordinates solely through the tertiary amine nitrogen. This mode might be favored by hard metal ions that prefer nitrogen donors. | N (Amine) | The isocyanide group would be non-coordinated. |

| Bidentate (Chelating) | Both the isocyanide carbon and the amine nitrogen bind to the same metal center, forming a stable six-membered chelate ring. | C (Isocyanide), N (Amine) | This mode enhances the thermodynamic stability of the complex (chelate effect). |

| Bridging | The ligand links two different metal centers. The amine nitrogen binds to one metal, while the isocyanide carbon coordinates to a second. | C (Isocyanide), N (Amine) | This is the fundamental interaction for forming polymetallic chains or networks. diva-portal.org |

The coordination can be versatile; for example, in a complex with a large metal ion, the ligand might adopt a chelating mode, while with a smaller or sterically crowded metal center, it may only coordinate in a monodentate fashion. nih.gov

Electronic Structure and Spectroscopic Properties of this compound Metal Complexes

The electronic structure of metal complexes containing this compound is significantly influenced by the distinct electronic contributions of its two donor groups. The isocyanide group is known as a strong σ-donor and a modest π-acceptor, while the tertiary amine is a pure σ-donor. rsc.org This combination affects the splitting of the metal's d-orbitals, as described by Ligand Field Theory. chemijournal.com The strong field nature of the isocyanide ligand can lead to a large d-orbital splitting (Δ), often resulting in low-spin electronic configurations for the metal center. chemijournal.commdpi.com

The spectroscopic properties of these complexes provide a window into their bonding and structure:

Infrared (IR) Spectroscopy : The C≡N stretching frequency (ν(CN)) of the isocyanide group is a powerful diagnostic tool. In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal center, the ν(CN) band typically shifts to a higher frequency, a consequence of the σ-donation from the isocyanide carbon to the metal. researchgate.net

UV-Visible Spectroscopy : The electronic spectra of these complexes are expected to show bands corresponding to d-d transitions within the metal center and charge-transfer (CT) transitions. diva-portal.org The energy of these transitions is directly related to the ligand field splitting, providing information on the strength of the metal-ligand interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the propyl chain and ethyl groups upon complexation. reading.ac.uk

Expected Spectroscopic Data for this compound Complexes:

| Spectroscopic Technique | Key Feature | Information Provided |

| FTIR | C≡N stretch (ν(CN)) | Confirms coordination of the isocyanide group; shift in frequency indicates strength of interaction. |

| UV-Vis | d-d transition bands | Measures ligand field splitting (Δ); indicates coordination geometry and metal oxidation state. |

| UV-Vis | Metal-to-Ligand Charge Transfer (MLCT) bands | Provides insight into the electronic interaction between the metal and the π-acceptor isocyanide ligand. |

| NMR (¹H, ¹³C) | Chemical shifts of alkyl protons/carbons | Confirms ligand coordination and provides information about the complex's symmetry in solution. |

Influence of this compound as a Ligand on Metal Center Reactivity and Selectivity

The nature of the this compound ligand can profoundly influence the reactivity and selectivity of the metal center in catalytic applications. The ligand's impact stems from both electronic and steric effects.

Steric Effects : The two ethyl groups on the amine donor introduce steric bulk near the metal center. This steric hindrance can play a crucial role in controlling selectivity, for instance, by favoring the formation of one stereoisomer over another or by directing incoming substrates to a specific coordination site. nih.gov By modifying the alkyl groups on the amine, one could systematically tune the steric environment to optimize a catalyst for a particular transformation.

Computational and Theoretical Insights into Metal-Diethyl(3-isocyanopropyl)amine Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper understanding of the interactions between this compound and metal centers. chemijournal.com These theoretical methods can provide insights that are complementary to experimental data or difficult to obtain through experiments alone.

Key areas where computational studies are valuable include:

Structural Prediction : DFT calculations can be used to predict the most stable geometries of metal complexes, including bond lengths and angles, and to determine the relative energies of different possible isomers or coordination modes. researchgate.net

Electronic Structure Analysis : Theoretical methods can map the distribution of electron density and visualize the molecular orbitals involved in metal-ligand bonding. diva-portal.org This helps to quantify the σ-donor and π-acceptor characteristics of the ligand and their effect on the metal's d-orbitals.

Spectroscopic Prediction : Computational models can simulate spectroscopic data, such as IR frequencies and electronic transition energies, which aids in the interpretation of experimental spectra. acs.org

Mechanistic Studies : DFT can be employed to map out the potential energy surfaces of chemical reactions. nih.gov This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation barriers, providing a detailed understanding of how the ligand influences catalytic activity and selectivity. chemijournal.comresearchgate.net

Through such computational investigations, a rational, bottom-up design of new catalysts based on the this compound scaffold becomes feasible, accelerating the discovery of new and improved chemical transformations.

Catalytic Applications of Diethyl 3 Isocyanopropyl Amine and Its Metal Complexes

Homogeneous Catalysis Mediated by Diethyl(3-isocyanopropyl)amine Metal Complexes

There is a lack of literature detailing the synthesis, characterization, and catalytic activity of metal complexes formed with this compound as a ligand for homogeneous catalysis.

Heterogeneous Catalysis Incorporating this compound Moieties (e.g., Surface Functionalization)

The functionalization of surfaces with organic molecules to create heterogeneous catalysts is a common strategy rsc.orgmdpi.comnih.govdigitellinc.com. Amine-functionalized materials, in particular, have been explored for various catalytic applications nih.govresearchgate.net. However, no specific examples of surfaces or materials being functionalized with this compound for the purpose of heterogeneous catalysis could be found. Studies often refer to related but distinct molecules, such as 3-(aminopropyl)trimethoxysilane mdpi.com.

Polymer Science and Advanced Materials Utilizing Diethyl 3 Isocyanopropyl Amine

Diethyl(3-isocyanopropyl)amine as a Monomer or Cross-linking Agent in Polymer Synthesis

The dual functionality of this compound enables its participation in polymerization reactions in several capacities. The isocyanide group can polymerize to form the main chain of a poly(isocyanide), while the tertiary amine side group imparts specific chemical properties to the resulting macromolecule. Alternatively, the reactivity of both groups can be harnessed to create cross-linked polymer networks.

The polymerization of isocyanides is a distinct process that typically proceeds via an insertion mechanism, often catalyzed by transition metal complexes, particularly nickel(II). ru.nl The generally accepted "merry-go-round" mechanism involves the sequential insertion of isocyanide monomers into a metal-carbon bond. ru.nl When this compound acts as a monomer, the isocyanide group partakes in this polymerization to form a poly(isocyanide) backbone. These polymers are known for their rigid, helical secondary structures, which are stabilized by bulky side groups. ru.nl

The tertiary amine functionality within the this compound monomer does not directly participate in the isocyanide polymerization. However, it remains as a pendant group on the polymer chain, where it can influence the polymerization process by interacting with the catalyst or solvent. More importantly, it confers functional properties, such as pH-sensitivity, to the final polymer.

As a cross-linking agent, the reactivity of the amine group becomes more central. While tertiary amines are not as reactive as primary or secondary amines in typical condensation reactions, they can participate in other cross-linking chemistries. mcmaster.ca For example, they can catalyze or react with epoxy groups in other monomers or polymers, leading to the formation of a three-dimensional network.

The incorporation of this compound into a cross-linked polymer network is a key strategy for creating responsive hydrogels. The tertiary amine group has a specific acid dissociation constant (pKa), and its protonation state is dependent on the pH of the surrounding environment. mdpi.com

In acidic conditions (low pH): The tertiary amine groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion between the polymer chains, causing the hydrogel network to expand and swell with water. mdpi.com

In basic conditions (high pH): The amine groups are deprotonated and neutral, reducing electrostatic repulsion. This allows the polymer chains to relax and contract, causing the hydrogel to de-swell and release water. mdpi.com

This reversible swelling and shrinking behavior makes these hydrogels "smart" materials, capable of responding to changes in their chemical environment. The degree of swelling can be precisely controlled by the pH, the concentration of the this compound monomer, and the cross-linking density of the network.

Table 1: Hypothetical Swelling Behavior of a this compound-Containing Hydrogel This table illustrates the expected pH-dependent swelling ratio based on the protonation of the tertiary amine groups.

| pH of Solution | Amine Group State | Predominant Force | Expected Swelling Ratio (q) |

|---|---|---|---|

| 2.0 | Protonated (+ charge) | Electrostatic Repulsion | High (e.g., q = 25) |

| 4.0 | Protonated (+ charge) | Electrostatic Repulsion | High (e.g., q = 22) |

| 6.0 | Partially Protonated | Balanced Forces | Moderate (e.g., q = 12) |

| 8.0 | Neutral | Hydrophobic Interactions | Low (e.g., q = 5) |

Post-Polymerization Modification and Functionalization of Materials with this compound

Post-polymerization modification is a powerful technique for introducing new functional groups onto existing polymers, thereby tailoring their properties for specific applications. utexas.edu this compound can be used as a reagent in such modifications due to the high reactivity of its isocyanide group.

Isocyanides are known to participate in multicomponent reactions, such as the Passerini and Ugi reactions. wikipedia.org A polymer with appropriate functional groups (e.g., carboxylic acids, aldehydes, or primary amines) can be reacted with this compound to covalently attach the diethylamino-propyl side chain. For example, a polymer containing carboxylic acid and ketone groups could undergo a Passerini-type reaction with this compound, resulting in the functionalization of the polymer with α-acyloxy amide side chains that also feature a tertiary amine.

This strategy allows for the precise introduction of pH-responsive tertiary amine groups onto a wide variety of polymer backbones that may not be accessible through direct polymerization of functional monomers. utexas.eduresearchgate.net This method can transform a chemically inert polymer into a functional one with tunable properties.

Integration of this compound into Smart Materials and Functional Coatings

The unique properties imparted by the this compound moiety make it an excellent candidate for integration into smart materials and functional coatings. specialchem.com These materials are designed to respond to environmental changes or to provide enhanced performance in composite systems.

Materials incorporating this compound are inherently adaptive due to the pH-responsive nature of the tertiary amine. mdpi.com This feature is particularly useful in the design of "smart" coatings. specialchem.com For example, a coating on a metal substrate designed for corrosion protection could be formulated with a polymer containing this amine. If the local environment becomes acidic—often a precursor to corrosion—the coating could swell, potentially releasing an encapsulated corrosion inhibitor. This active response to a stimulus provides a more advanced level of protection than a passive barrier coating. specialchem.com

Similarly, in biomedical applications, hydrogels containing this monomer could be used for controlled drug delivery. mdpi.com A drug could be loaded into the hydrogel in its swollen state and then released in a controlled manner as the hydrogel contracts in response to a pH change, for instance, upon moving from the acidic environment of the stomach to the more neutral pH of the intestine.

For instance, when mixed with inorganic fillers like silica (B1680970) or metal oxides, the amine groups can form acid-base or hydrogen-bonding interactions with hydroxyl groups on the filler surface. This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the filler, resulting in enhanced mechanical properties such as tensile strength and toughness. researchgate.net This approach allows for the creation of advanced composites with superior performance for applications in aerospace, automotive, and structural engineering. semanticscholar.org

Table 2: Illustrative Comparison of Polymer Composite Properties This table provides a hypothetical comparison of the mechanical properties of a base polymer composite versus one functionalized with this compound to demonstrate the effect of improved interfacial adhesion.

| Property | Base Polymer Composite (No Amine Functionality) | Functionalized Composite (with this compound) | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 75 | 95 | ~27% |

| Young's Modulus (GPa) | 3.2 | 3.8 | ~19% |

| Elongation at Break (%) | 4.5 | 3.8 | -16% |

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the use of this compound in polymer science or the structure-property relationships of its derived polymeric systems.

The search for information on polymers synthesized from this compound and their resulting material properties did not yield any specific research findings, data tables, or detailed studies. Consequently, it is not possible to provide an article on the "Structure-Property Relationships in this compound-Derived Polymeric Systems" that is based on factual, verifiable scientific evidence as per the instructions.

Further research in specialized chemical and polymer science databases may be required to ascertain if this compound is used under a different nomenclature or in niche applications not widely reported in publicly accessible literature. Without such information, any discussion on the topic would be speculative and would not meet the required standards of a professional and authoritative article.

Applications of Diethyl 3 Isocyanopropyl Amine in Chemical Biology and Bioorthogonal Transformations

Bioorthogonal Decaging and Controlled Release Strategies Employing 3-Isocyanopropyl Groups

Bioorthogonal decaging, or "click-to-release," strategies are powerful methods for the spatiotemporal control over the activation of therapeutic agents, imaging probes, and other effector molecules. The 3-isocyanopropyl (ICPr) group, and its derivatives like the 3-isocyanopropyl-1-carbamoyl (ICPrc) modification, have been developed as effective masking groups that can be chemically removed under physiological conditions. nih.govconsensus.app This approach involves "caging" a bioactive molecule by attaching it to an ICPr-containing linker, rendering it inert until a specific chemical trigger is introduced.

The trigger for the release is typically a 1,2,4,5-tetrazine (B1199680) (Tz), which reacts selectively with the isocyanide functionality of the ICPr group. nih.gov This reaction is highly specific and can be performed in complex biological environments, including within living organisms, as demonstrated by the controlled release of fluorophores and drugs in zebrafish embryos. nih.govconsensus.app The versatility of this system allows for the caging and subsequent release of a wide range of functional groups, including phenols and amines, making it a broadly applicable tool for chemical biology and drug delivery. nih.gov The key advantages of using 3-isocyanopropyl derivatives as caging moieties include their synthetic accessibility, the rapid kinetics of the release reaction, high release yields, and the compact nature of the masking group itself. nih.gov

Reaction Mechanisms with Tetrazines for Selective Liberation of Bioactive Molecules

The selective liberation of bioactive molecules caged with a 3-isocyanopropyl group is initiated by an inverse-electron-demand Diels-Alder (IEDDA) reaction, specifically a [4+1] cycloaddition, with a tetrazine molecule. nih.govnih.gov The reaction proceeds through a well-defined mechanism:

[4+1] Cycloaddition: The isocyanide carbon of the ICPr group attacks the tetrazine ring, leading to the formation of an unstable tetraazanorbornadienimine intermediate. nih.gov

Cycloreversion: This intermediate spontaneously undergoes a [4+2] cycloreversion, rapidly releasing a molecule of dinitrogen (N₂), a thermodynamically favorable and irreversible step. This results in the formation of a pyrazole-imine derivative. scispace.com

Hydrolysis: The pyrazole-imine intermediate is susceptible to hydrolysis under aqueous physiological conditions. This hydrolysis step cleaves the imine, yielding two products: an aminopyrazole and a 3-oxopropyl aldehyde derivative, which remains attached to the cargo molecule. nih.govscispace.com

β-Elimination: The key release step is a subsequent β-elimination reaction. The presence of the newly formed aldehyde at the 3-position makes the α-proton acidic. Deprotonation initiates the elimination of the attached bioactive molecule (the "cargo"), liberating it in its active form. scispace.com

This cascade of reactions ensures that the release is specifically triggered by the presence of the tetrazine and proceeds efficiently to liberate the desired molecule. mdpi.com This mechanism has been successfully applied to release a variety of molecules, from small-molecule drugs to fluorophores. nih.gov

Kinetics and Efficiency of Bioorthogonal Cleavage Reactions

The utility of a bioorthogonal reaction is heavily dependent on its kinetics and efficiency. The reaction between 3-isocyanopropyl derivatives and tetrazines is characterized by its rapid rate, which allows for the timely release of cargo in dynamic biological settings. nih.gov While specific rate constants for diethyl(3-isocyanopropyl)amine are not extensively detailed, studies on analogous isocyanide-containing compounds provide valuable insights. For instance, the reaction of an isocyanide-containing amino acid with 3,6-di-2-pyridyl-1,2,4,5-tetrazine (dpTz) was determined to have a second-order rate constant of 0.29 M⁻¹s⁻¹. nih.gov Other studies have shown that the kinetics can be significantly influenced by the substituents on the tetrazine ring, with sterically bulky tetrazines accelerating the cycloaddition.

| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k₂) |

| ε-N-2-isocyanoisobutyryl-lysine (NCibK) | 3,6-di-2-pyridyl-1,2,4,5-tetrazine (dpTz) | [4+1] Cycloaddition | 0.29 ± 0.03 M⁻¹s⁻¹ |

| Dibenzocyclooctyne (DIBO) | Benzyl azide (B81097) | Strain-Promoted [3+2] Cycloaddition | 0.057 ± 0.001 M⁻¹s⁻¹ |

This table presents kinetic data for a representative isocyanide-tetrazine reaction compared to a common strain-promoted azide-alkyne cycloaddition to provide context for the reaction speed. nih.gov

This compound as a Chemical Probe for Biological Systems (Focus on Chemical Interactions)

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target. nih.govnih.gov While this compound itself is not typically described as a chemical probe in the traditional sense of binding to a specific biomolecule for imaging or inhibition, its core 3-isocyanopropyl functionality serves as a latent reactive probe. Its primary chemical interaction within a biological system is not with a native biomolecule but with its exogenously introduced reaction partner, tetrazine.

In this context, the 3-isocyanopropyl group acts as a bioorthogonal "handle" that can be incorporated into various molecules. researchgate.net The presence of this group allows researchers to probe a biological environment by triggering its specific chemistry. For example, a drug caged with a derivative of this compound can be delivered systemically in an inactive form. The targeted introduction of a tetrazine molecule at a specific site (e.g., a tumor) acts as the probing event, initiating the decaging reaction and activating the drug locally. This allows for the investigation of the drug's effect with high spatial and temporal resolution. Therefore, its role as a probe is defined by its capacity for controlled, triggered reactivity rather than by specific, stable interactions with biological macromolecules. escholarship.org

Computational and Theoretical Investigations of Diethyl 3 Isocyanopropyl Amine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics of Diethyl(3-isocyanopropyl)amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. uchicago.edu Methods like DFT offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure and energetics of moderately sized molecules. nih.gov

This compound is a flexible molecule with several rotatable bonds, including C-C bonds in the propyl and ethyl chains, as well as C-N bonds. This flexibility gives rise to a complex potential energy surface with numerous possible conformers (spatial arrangements of atoms).

Illustrative Conformational Energy Profile: A computational scan of the dihedral angle of the central C-C bond in the propyl chain would likely reveal multiple local energy minima corresponding to different staggered conformations (gauche and anti), separated by energy barriers representing eclipsed conformations. The relative energies of these minima determine the population of each conformer at a given temperature.

Tautomerism: While less common for this specific structure, theoretical calculations can also investigate the possibility of tautomerism. For the isocyano group (-N≡C), a potential, though likely high-energy, tautomeric form would be the corresponding nitrile (-C≡N) via a rearrangement, or more relevantly, the carbodiimide (B86325) form if reacting with an amine. Quantum chemical calculations can determine the relative energies of these potential tautomers and the activation barriers for their interconversion, thereby assessing their likelihood of existence.

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals.

Frontier Molecular Orbitals (HOMO and LUMO):

HOMO: The HOMO represents the orbital containing the most energetic electrons. For this compound, the HOMO is likely to be localized on the lone pair of the tertiary amine's nitrogen atom, making this site a primary center for nucleophilic attack.

LUMO: The LUMO is the lowest energy orbital that can accept electrons. In this molecule, the LUMO is expected to be associated with the π* antibonding orbitals of the isocyano (-N≡C) group. aidic.it The carbon atom of the isocyano group is highly electrophilic due to the electronegativity of the adjacent nitrogen, making it susceptible to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Reactivity Descriptors: Quantum chemical calculations can yield various descriptors that predict reactivity:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a negative potential (red) around the amine nitrogen and a positive potential (blue) around the isocyano carbon.

Illustrative Table of Calculated Quantum Chemical Properties Note: These values are hypothetical examples for illustrative purposes.

| Property | Calculated Value | Interpretation |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. Localized on the amine nitrogen. |

| $E_{LUMO}$ | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. Localized on the isocyano group. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds.

For this compound, the isocyanate group is the primary site of reactivity. Isocyanates are known to react with a wide range of nucleophiles, such as alcohols, amines, and water. rsc.orgdiva-portal.org Computational studies can model these reactions to determine their feasibility and kinetics. For instance, the reaction with an alcohol to form a urethane (B1682113) can be investigated. researchgate.netnih.gov

The process typically involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their lowest energy structures.

Transition State (TS) Searching: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. The TS structure reveals the geometry of the molecule at the peak of the energy barrier.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism. chemrxiv.org

A computational study on the reaction of an isocyanate with a nitrone has shown that the mechanism can be either concerted or stepwise depending on the polarity of the solvent, a factor that can be effectively modeled. acs.org Similarly, the reaction of this compound with a nucleophile would likely proceed via a nucleophilic attack on the electrophilic carbon of the isocyano group. rsc.org DFT calculations, such as those using the BHandHLYP functional, have been successfully applied to model such reaction profiles and determine activation energies. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments

While quantum mechanics describes the electronic structure of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. ulisboa.pt MD simulations model the motions of atoms and molecules based on classical mechanics and a predefined force field, which describes the potential energy of the system.

For this compound, MD simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules, such as water or organic solvents. tandfonline.comnih.gov This includes the formation of hydrogen bonds between the amine nitrogen and protic solvents. acs.org The conformation of the flexible amine can be significantly influenced by the surrounding solvent. researchgate.net

Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution and the nature of these aggregates.

Interfacial Properties: The behavior of the molecule at interfaces, such as a liquid-vapor or liquid-solid interface. This is relevant for applications where surface properties are important. ulisboa.pt

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are often used for such simulations. tandfonline.comresearchgate.net The accuracy of MD simulations depends heavily on the quality of the force field parameters, which can sometimes be derived from high-level quantum chemical calculations. nih.gov

Predictive Modeling for Ligand Design and Catalyst Performance based on this compound Motifs

The structural and electronic information obtained from computational studies can be leveraged for predictive modeling in ligand and catalyst design. The this compound motif contains both a Lewis basic tertiary amine site and a reactive isocyano group, making it a potentially versatile building block.

Ligand Design: The diethylamino group can act as a ligand for metal centers. Computational models can predict the binding affinity and geometry of coordination complexes. By systematically modifying the substituents on the amine (e.g., replacing ethyl groups with other alkyl or aryl groups), one can tune the steric and electronic properties of the ligand to optimize its performance for a specific application. Machine learning models can be trained on datasets of known protein-ligand interactions to predict binding sites and affinities for new molecules. acs.orgnih.govnih.gov Deep learning models like LigandMPNN are also emerging for designing proteins that can bind to specific small molecules.

Catalyst Performance: The amine functionality could also serve as an organocatalyst. Theoretical calculations can help in understanding the catalytic cycle, identifying the rate-determining step, and predicting how modifications to the catalyst structure would affect its activity and selectivity. For example, the basicity of the amine, a key parameter in many catalytic reactions, can be accurately calculated and correlated with catalytic performance.

By combining quantum chemical calculations of reactivity descriptors with predictive algorithms, it is possible to screen virtual libraries of compounds based on the this compound scaffold to identify promising candidates for new ligands or catalysts, thereby accelerating the discovery process. mdpi.com

Emerging Research Directions and Future Prospects for Diethyl 3 Isocyanopropyl Amine

Advanced Applications in Flow Chemistry and Automated Synthesis

There is currently no available research demonstrating the use of diethyl(3-isocyanopropyl)amine in flow chemistry or automated synthesis platforms. While flow chemistry offers significant advantages for the synthesis of various chemical compounds, including enhanced safety, improved reaction control, and scalability, its application to this compound has not been reported in the scientific literature. Similarly, no studies were identified that describe the integration of this compound into automated synthesis protocols for high-throughput screening or library generation.

Integration into Supramolecular Assemblies and Nanostructures

No published research was found that explores the integration of this compound into supramolecular assemblies or nanostructures. The isocyano- and amine functional groups present in the molecule could potentially participate in non-covalent interactions, such as hydrogen bonding or coordination with metal ions, which are fundamental to the construction of supramolecular architectures. However, the scientific community has not yet reported any studies that leverage these potential properties for the development of new materials or systems based on this compound.

This compound in Green and Sustainable Chemical Processes Beyond Synthesis

The role of this compound in green and sustainable chemical processes, beyond its synthesis, is an area that remains unexplored in the current body of scientific literature. Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While the development of greener synthetic routes for amines and isocyanides is an active area of research, no studies have specifically investigated the application of this compound as a greener reagent, solvent, or catalyst in other chemical transformations.

Design of Next-Generation Functional Molecules and Materials Incorporating this compound Architectures

There is a lack of available data on the design and development of next-generation functional molecules and materials that incorporate the this compound architecture. The unique combination of a tertiary amine and an isocyanide group within the same molecule suggests potential for its use as a versatile building block in medicinal chemistry, materials science, and catalysis. However, without any published research, the potential applications of this specific compound in creating new functional molecules and materials have not been realized or reported.

Q & A

Basic: What are the established synthetic routes for diethyl(3-isocyanopropyl)amine, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloropropylamine with diethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the amine precursor, which is then converted to the isocyanato derivative using phosgene or triphosgene . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Temperature control : Excess heat (>100°C) may degrade intermediates.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .

Advanced: How can computational methods guide the optimization of this compound synthesis?

Density Functional Theory (DFT) calculations predict transition states and intermediate stability. For instance:

- NBO analysis identifies charge distribution in intermediates, guiding solvent selection.

- Transition-state modeling reveals steric hindrance in phosgene reactions, suggesting substituent modifications to reduce energy barriers .

Experimental validation using in situ FTIR and GC-MS monitors reaction progress, correlating computational predictions with empirical data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 1.0–1.2 ppm (CH₃ of diethyl groups) and δ 3.2–3.5 ppm (NCH₂ protons) confirm structure .

- IR spectroscopy : A sharp peak at ~2250 cm⁻¹ (N≡C stretch) verifies the isocyanato group.

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 171.2 (C₈H₁₇N₃O⁺) confirms purity .

Advanced: How can side reactions during functionalization be mitigated?

The isocyanato group is prone to hydrolysis and oligomerization. Strategies include:

- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) atmospheres.

- Low-temperature coupling : React with alcohols or amines at 0–5°C to suppress hydrolysis.

- Catalytic additives : Triethylamine scavenges HCl in phosgene-based reactions, minimizing byproducts .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods rated for volatile amines (≥150 ft/min face velocity).

- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: How does steric hindrance impact its reactivity in catalysis?

The diethyl groups create a bulky environment, reducing accessibility for electrophiles. In Pd-catalyzed cross-coupling:

- Ligand design : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance regioselectivity by aligning substrates.

- Kinetic studies : Pseudo-first-order kinetics reveal rate-limiting steps in Suzuki-Miyaura reactions .

Basic: What analytical challenges arise in quantifying this compound in mixtures?

- Co-elution issues in HPLC: Resolve using a C18 column with gradient elution (ACN/H₂O + 0.1% TFA).

- Matrix interference : Solid-phase extraction (SPE) with silica gel pre-purifies samples .

Advanced: How do solvent effects influence its catalytic performance in CO₂ capture?

In amine-based CO₂ absorption:

- Polarity : Aqueous ethanol (ε = 24.3) enhances carbamate stability.

- Viscosity : High viscosity solvents (e.g., PEG-400) reduce mass transfer rates, requiring optimized stirring .

Basic: What are its common applications in polymer science?

- Epoxy curing : Accelerates crosslinking via nucleophilic attack on epoxide rings.

- Polyurethane foams : Reacts with diisocyanates to form urea linkages, improving thermal stability .

Advanced: How can its degradation pathways be analyzed under oxidative conditions?

- LC-HRMS identifies degradation products like 3-aminopropanal (m/z 74.1) and diethylamine (m/z 73.1).

- Kinetic modeling : Second-order decay constants (k ≈ 0.02 L/mol·s) predict shelf life in air-exposed storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.